molecular formula C21H25ClN4O3S B2595078 N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride CAS No. 1215755-43-3

N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride

Cat. No. B2595078
CAS RN: 1215755-43-3
M. Wt: 448.97
InChI Key: QXJQCVLKULAEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClN4O3S and its molecular weight is 448.97. The purity is usually 95%.
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Scientific Research Applications

Antitumor Evaluation

N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride and its derivatives demonstrate notable antitumor properties. Research has shown that these compounds exhibit cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, along with normal human fibroblast cell lines (Racané et al., 2006).

Hypoxia-Selective Cytotoxicity

These compounds also serve as hypoxia-selective cytotoxins. They have been found to exhibit selective toxicity towards hypoxic cells, which is a characteristic beneficial in targeting tumor cells in low oxygen environments (Palmer et al., 1996).

Gastrointestinal Motility Stimulation

Some derivatives, like itopride hydrochloride, have been studied for their effects on gastrointestinal motility. Itopride, for instance, has shown promising results in stimulating contractile activity in the gastrointestinal tract, suggesting potential therapeutic use in functional bowel disorders (Tsubouchi et al., 2003).

Synthesis and Structural Studies

Research into the synthesis and structural characteristics of related compounds, such as chlorantraniliprole, has been conducted to understand their chemical behavior and potential applications (Yi-fen et al., 2010). These studies are crucial for the development of new drugs and materials.

Reductive Chemistry Exploration

The reductive chemistry of similar hypoxia-selective cytotoxins has been explored to understand their reduction mechanisms and the formation of toxic products, which is vital for comprehending their antitumor activity (Palmer et al., 1995).

Spectroscopic and Structural Characterisation

Spectroscopic and structural characterisation of related nitrobenzamide compounds has been undertaken, combining experimental and theoretical approaches. This includes studies on molecular geometries, vibrational frequencies, and molecular electrostatic potential (Arslan et al., 2015).

Antibacterial and Antifungal Activities

Research has demonstrated the antibacterial and antifungal activities of certain nitrobenzamide derivatives. These studies highlight the potential for these compounds in antimicrobial applications (Chandrakantha et al., 2014).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S.ClH/c1-14-11-18-19(12-15(14)2)29-21(22-18)24(10-6-9-23(3)4)20(26)16-7-5-8-17(13-16)25(27)28;/h5,7-8,11-13H,6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJQCVLKULAEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride

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